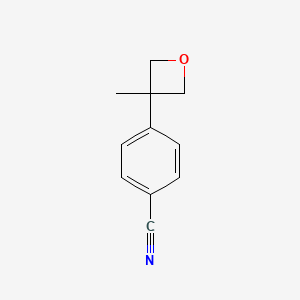

4-(3-Methyloxetan-3-yl)benzonitrile

Description

Contextualization of Oxetane (B1205548) and Nitrile Functional Groups in Modern Chemical Synthesis

The value of 4-(3-Methyloxetan-3-yl)benzonitrile can be best understood by first appreciating the individual contributions of its core components.

Oxetanes, four-membered cyclic ethers, have witnessed a renaissance in organic chemistry, particularly in the realm of drug discovery. nih.govchemrxiv.org Their inherent ring strain, a consequence of their small ring size, makes them susceptible to ring-opening reactions, providing a gateway to a variety of functionalized products. chemrxiv.org This reactivity, however, is balanced by a surprising degree of stability, especially in 3,3-disubstituted oxetanes, which are sterically shielded from nucleophilic attack. nih.gov

In medicinal chemistry, the oxetane motif is increasingly employed as a bioisostere for commonly encountered functional groups like gem-dimethyl and carbonyl groups. nih.govnih.gov This substitution can lead to significant improvements in a molecule's physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, while also increasing its three-dimensionality. nih.govnih.gov The introduction of an oxetane can also modulate the basicity of nearby amine groups, a critical parameter in drug design. acs.org The compact and polar nature of the oxetane ring makes it an attractive building block for creating novel chemical matter with improved "drug-like" properties. nih.govacs.org

The nitrile, or cyano (-C≡N), group is a cornerstone of synthetic organic chemistry due to its exceptional versatility. researchgate.net It can be readily transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a valuable synthetic intermediate. researchgate.net This transformative potential allows chemists to introduce nitrogen-containing functionalities late in a synthetic sequence, a highly desirable feature in the synthesis of complex molecules.

Beyond its role as a synthetic chameleon, the nitrile group itself can play a crucial role in molecular recognition. Its linear geometry and strong dipole moment enable it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets, thereby enhancing binding affinity and potency of drug candidates. masterorganicchemistry.com The electron-withdrawing nature of the nitrile group can also influence the electronic properties of the aromatic ring to which it is attached.

Strategic Importance of Integrated Oxetane-Nitrile Architectures

The combination of an oxetane ring and a nitrile group within the same molecular framework, as seen in this compound, offers a unique synergy that extends beyond the sum of their individual properties.

The this compound structure presents a fascinating interplay of reactivity. The nitrile group can undergo a variety of transformations while the oxetane ring remains intact, or conversely, the oxetane can be opened under specific conditions to introduce new functionality, leaving the nitrile available for subsequent reactions. This orthogonal reactivity provides chemists with a powerful tool for building molecular complexity in a controlled and stepwise manner.

Structurally, the rigid, three-dimensional nature of the 3,3-disubstituted oxetane ring contrasts with the linear, electron-withdrawing character of the nitrile group. This combination can be strategically employed to orient molecules in specific conformations and to fine-tune their electronic and steric properties for optimal interaction with biological targets or for the construction of advanced materials.

Within the vast landscape of chemical compounds, this compound is positioned as a valuable building block for the synthesis of novel bioactive molecules and functional materials. bldpharm.comchemenu.com Its utility stems from the ability to serve as a scaffold that can be readily elaborated through reactions of either the nitrile or the oxetane moiety.

The increasing focus on sp³-rich, three-dimensional molecules in drug discovery further elevates the importance of compounds like this compound. nih.gov The incorporation of the 3-methyl-3-oxetanyl group provides a non-planar, polar substituent that can improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. The benzonitrile (B105546) portion, on the other hand, provides a handle for a wide range of chemical modifications and can contribute to target engagement.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1225380-13-1 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(COC1)c2ccc(cc2)C#N |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| gem-dimethyl |

| Carbonyl |

| Amines |

| Carboxylic acids |

| Amides |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(3-methyloxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C11H11NO/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |

InChI Key |

MQGUTDKAQPAGMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 4 3 Methyloxetan 3 Yl Benzonitrile and Analogues

Strategies for Oxetane (B1205548) Ring Construction within Aryl Nitrile Frameworks

Intramolecular Cyclization Approaches to 3-Substituted Oxetanes

The most common method for constructing an oxetane ring is through intramolecular C-O bond formation, typically via a Williamson etherification. acs.orgbeilstein-journals.org This strategy involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other. acs.org For the synthesis of 3-substituted oxetanes, this requires a suitably substituted 1,3-diol precursor, which is then selectively functionalized to install a leaving group. acs.orgresearchgate.net

The general approach involves:

Diol Formation : Starting from a substituted dimethyl malonate, which can be functionalized with the desired aryl nitrile group.

Reduction : Double reduction of the ester groups to yield a 1,3-diol.

Selective Functionalization : Monotosylation or mesylation of one of the primary hydroxyl groups to install a good leaving group.

Cyclization : Treatment with a strong base (e.g., sodium hydride) promotes an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the leaving group to form the oxetane ring. acs.org

A significant competing reaction is the Grob fragmentation, an elimination reaction that can occur with halo-alkoxide intermediates, leading to an aldehyde and an alkene instead of the desired oxetane. acs.org The success of the intramolecular Williamson etherification is therefore highly dependent on the specific substrate. acs.org

Intermolecular Approaches Including [2+2] Cycloadditions

Intermolecular [2+2] photocycloaddition, known as the Paternò-Büchi reaction, is a powerful method for synthesizing oxetanes from a carbonyl compound and an alkene. magtech.com.cnnih.govresearchgate.net This photochemical reaction involves the excitation of a carbonyl compound to its triplet state, which then adds to an alkene to form a diradical intermediate that subsequently cyclizes to the oxetane. researchgate.net

For the synthesis of a molecule like 4-(3-methyloxetan-3-yl)benzonitrile, this could theoretically involve the reaction of a carbonyl compound with an appropriately substituted alkene. For example, the reaction of 4-cyanobenzaldehyde (B52832) with 2-methylpropene could be envisioned. However, the regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be difficult to control and are substrate-dependent. nih.gov While effective for many systems, its direct application to create the specific substitution pattern of this compound may be complicated by these selectivity issues and the potential for side reactions. nih.govnih.gov

More recent developments have explored visible-light-mediated triplet photosensitization to promote intermolecular [2+2] cycloadditions under milder conditions, which could offer alternative pathways. acs.org

Introduction of the 3-Methyloxetane (B1582186) Moiety via Pre-formed Building Blocks

A highly effective and modular strategy involves the use of pre-formed 3-methyloxetane building blocks that can be coupled to an aromatic ring. This approach circumvents the challenges of forming the strained ring in the final steps of the synthesis. The development of robust methods to create functionalized 3-substituted oxetanes has been a key enabler for their use in medicinal chemistry. rsc.orgnih.govchemrxiv.orgrsc.org

A common route to the target compound involves a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. The synthesis generally proceeds as follows:

Building Block Synthesis : A key intermediate is a 3-methyloxetane bearing a reactive group suitable for cross-coupling. Examples include 3-bromo-3-methyloxetane (B11923964) or 3-methyloxetan-3-ylboronic acid pinacol (B44631) ester. These are often synthesized from oxetan-3-one. acs.orgchemrxiv.org

Cross-Coupling : The oxetane building block is then coupled with a suitable aromatic partner. For instance, 3-methyloxetan-3-ylboronic acid pinacol ester can be coupled with 4-bromobenzonitrile (B114466) under Suzuki coupling conditions (a palladium catalyst and a base) to furnish this compound.

This building block approach is highly versatile, allowing for the synthesis of a wide array of analogues by simply changing the coupling partners. rsc.orgnih.gov

Methodologies for Benzonitrile (B105546) Moiety Formation in Oxetane-Substituted Systems

An alternative synthetic logic is to first construct the aryl-oxetane bond and then introduce the nitrile functionality in a subsequent step. This is a common strategy in the synthesis of aryl nitriles. rsc.orgmdpi.com

Cyanation Reactions for Aryl Nitrile Synthesis

The direct conversion of an aryl halide to an aryl nitrile is a fundamental transformation. For the synthesis of this compound, this would typically start with a precursor like 1-bromo-4-(3-methyloxetan-3-yl)benzene. This precursor can be synthesized via the cross-coupling methods described in section 2.1.3.

Historically, the Rosenmund-von Braun reaction, using stoichiometric copper(I) cyanide at high temperatures, was employed. nih.gov However, modern methods rely on transition metal catalysis, which proceeds under milder conditions with greater functional group tolerance. nih.gov

A variety of cyanide sources can be used, each with its own advantages:

Alkali Metal Cyanides (KCN, NaCN) : Often used in early palladium-catalyzed methods, but their high toxicity and potential to deactivate catalysts can be problematic. acs.orggoogle.com

Zinc Cyanide (Zn(CN)₂) : A less toxic and commonly used reagent in palladium- and nickel-catalyzed cyanations. google.comacs.org

Potassium Ferrocyanide (K₄[Fe(CN)₆]) : An inexpensive, stable, and less toxic cyanide source that has proven effective in palladium-catalyzed reactions. rsc.orgcolab.ws

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) : A stable and less hazardous cyanating agent. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Aryl Nitrile Introduction

Transition metal-catalyzed cyanation is the state-of-the-art method for synthesizing aryl nitriles from aryl halides or pseudohalides (like triflates). rsc.org Palladium, nickel, and copper are the most commonly employed metals for this transformation. mdpi.comrsc.org

Palladium-Catalyzed Cyanation: Since the first report by Takagi in 1973, palladium catalysis has become the most extensively studied method for cyanation. nih.govrsc.org Modern systems offer high efficiency and broad functional group compatibility. rsc.org A typical reaction involves an aryl halide, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., dppf, Xantphos), a cyanide source, and a solvent. acs.orgrsc.org

Nickel-Catalyzed Cyanation: Nickel catalysts provide a more cost-effective alternative to palladium and are particularly effective for the cyanation of less reactive aryl chlorides. mdpi.comgoogle.comacs.org These reactions often employ a nickel(II) precatalyst that is reduced in situ to the active Ni(0) species. acs.org

Copper-Catalyzed Cyanation: While historically requiring harsh conditions, modern copper-catalyzed methods have been developed that operate under milder conditions, sometimes even in water. colab.ws

The table below summarizes various catalytic systems used for the cyanation of aryl halides, which are applicable to the synthesis of this compound from an appropriate halo-aryl precursor.

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield | Reference |

| Pd₂(dba)₃ / (t-Bu)₃P | KCN | Aryl Bromide | Acetonitrile (B52724), 80 °C | High | acs.org |

| Ni(dppf)Cl₂ / DABAL-Me₃ | Zn(CN)₂ | Aryl Bromide | TBABr, Toluene/DMA | Good to Excellent | acs.org |

| Pd/ZnO Nanoparticles | K₄[Fe(CN)₆] | Aryl Bromide | DMF, 130 °C | Moderate to Good | rsc.org |

| NiCl₂·(1,10-phen) / Zn | BrCN | Aryl Bromide | Dioxane, 50 °C | Moderate to Good | mdpi.com |

| CuI | K₄[Fe(CN)₆] | Aryl Iodide | Water, Microwave, 175 °C | High | colab.ws |

| PdCl₂ | NCTS | Aryl Halide | Ethanol | Good to Excellent | rsc.org |

Chemo- and Regioselective Considerations in Convergent Synthesis

The convergent synthesis of this compound, a molecule featuring a quaternary carbon center connecting a substituted aromatic ring and an oxetane moiety, presents distinct challenges in terms of chemoselectivity and regioselectivity. A convergent approach, where the aryl and oxetane fragments are synthesized separately and then coupled, is often preferred for its efficiency and modularity. However, the success of such a strategy hinges on precise control over which functional groups react and at which position.

A key challenge in the convergent synthesis of 3-aryl oxetanes is the selective formation of the carbon-carbon bond at the C3 position of the oxetane ring. One notable and modular synthetic strategy that addresses this involves the use of oxetanyl trichloroacetimidates as precursors. nih.gov This method, inspired by Schmidt glycosylation, allows for the coupling of an oxetane donor with a diverse range of aryl nucleophiles. nih.gov The regioselectivity of this process is governed by the inherent reactivity of the oxetane ring system. The oxygen atom within the oxetane ring plays a crucial role in stabilizing the carbocation intermediate that forms during the reaction, directing the nucleophilic attack of the arene to the C3 position. nih.gov This ensures the desired 3-aryl substitution pattern, a critical factor for the synthesis of this compound.

When considering the aryl coupling partner, such as a derivative of benzonitrile, chemoselectivity becomes a primary concern. The nitrile group is generally robust and less prone to participating in many coupling reactions under conditions suitable for C-C bond formation. However, the choice of coupling reaction is critical. For instance, in a scenario involving an organometallic aryl species and an electrophilic oxetane precursor, the reactivity of the organometallic must be tuned to prevent unwanted side reactions with the nitrile functionality.

The table below outlines a plausible convergent synthetic disconnection for this compound and highlights the key chemo- and regioselective considerations.

| Synthetic Step | Reactants | Key Considerations | Relevant Findings |

| Aryl Fragment Synthesis | Starting materials for the benzonitrile moiety | Functional group tolerance during the introduction of a reactive site for coupling (e.g., boronic acid, organozinc reagent). | General principles of aromatic functionalization apply. The nitrile group is generally stable under various cross-coupling conditions. |

| Oxetane Fragment Synthesis | Precursors to 3-methyl-3-(trichloroacetimidoyl)oxetane | Efficient and selective formation of the trichloroacetimidate (B1259523) at the hydroxyl group of 3-methyl-3-oxetanol. | The use of oxetanyl trichloroacetimidates has been demonstrated as a modular approach for the synthesis of functionalized oxetanes. nih.gov |

| Convergent Coupling | Aryl nucleophile (e.g., 4-cyanophenylboronic acid) and 3-methyl-3-(trichloroacetimidoyl)oxetane | Regioselectivity: Ensuring the aryl group attacks the C3 position of the oxetane. Chemoselectivity: Preventing reaction at the nitrile group. | The oxetane oxygen stabilizes the C3 carbocation, directing the regioselectivity. nih.gov The nitrile group is generally unreactive under these coupling conditions. |

Furthermore, the synthesis of analogues of this compound, where either the aryl ring or the oxetane is further functionalized, introduces additional chemo- and regioselective challenges. For instance, if the benzonitrile ring contains other substituents, their electronic and steric properties can influence the reactivity of the coupling partners. Similarly, modifications to the oxetane ring, such as the introduction of other substituents, could potentially alter the stability of the carbocation intermediate and thus affect the regioselectivity of the coupling step.

Chemical Reactivity and Transformation Pathways of 4 3 Methyloxetan 3 Yl Benzonitrile

Reactivity Profile of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain, making it susceptible to various ring-opening and modification reactions. radtech.org The presence of a methyl group and a benzonitrile-substituted phenyl group at the C-3 position introduces steric and electronic influences that direct the regioselectivity of these transformations. magtech.com.cn

Nucleophilic Ring-Opening Reactions

The strained nature of the oxetane ring makes it a prime target for nucleophilic attack, leading to ring-opening. magtech.com.cn The regioselectivity of this attack is influenced by both steric and electronic factors. Strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the case of 4-(3-methyloxetan-3-yl)benzonitrile, this would be the C-2 or C-4 position.

However, under acidic conditions, the reaction mechanism can shift. magtech.com.cn Protonation of the oxetane oxygen enhances the electrophilicity of the adjacent carbons, and the attack may then be directed to the more substituted carbon (C-3), which can better stabilize a partial positive charge, a phenomenon controlled by electronic effects. magtech.com.cn A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens, can participate in these ring-opening reactions. magtech.com.cnresearchgate.net The development of catalytic asymmetric nucleophilic openings of 3-substituted oxetanes has provided access to chiral, highly functionalized building blocks. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile Type | Reagent Example | Potential Product Type | Reference |

|---|---|---|---|

| Carbon | Organolithium reagents | Substituted alcohols | magtech.com.cn |

| Nitrogen | Amines, Azides | Amino alcohols | magtech.com.cnchemrxiv.org |

| Oxygen | Alcohols, Water | Diols, Ether alcohols | magtech.com.cn |

| Halogen | Hydrogen halides | Haloalcohols | magtech.com.cn |

Ring-Expansion and Rearrangement Processes

Under certain conditions, particularly those involving the formation of a carbocation intermediate adjacent to the ring, oxetanes can undergo ring-expansion rearrangements. chemistrysteps.comyoutube.com For this compound, if a reaction were to generate a positive charge on an atom attached to the oxetane ring, a rearrangement to a more stable five-membered ring system, such as a tetrahydrofuran (B95107) derivative, could be envisioned. chemistrysteps.comyoutube.comreddit.com These rearrangements are driven by the desire to relieve ring strain and to form a more stable carbocation. chemistrysteps.comyoutube.comyoutube.com

C-2 and C-3 Functionalization of the Oxetane Moiety

While ring-opening is a common pathway, functionalization at the C-2 and C-3 positions of the oxetane ring without ring cleavage is also a possibility, though less common for this specific substitution pattern. Directed C-H functionalization reactions, often catalyzed by transition metals, have been used to modify heterocyclic systems. nih.gov However, the primary mode of reactivity for the oxetane ring in this compound remains ring-opening due to its inherent strain. radtech.org The functionalization of the indole (B1671886) C3-position has been achieved using α-heteroaryl-substituted methyl alcohols. rsc.org

Transformations of the Benzonitrile (B105546) Functional Group

The benzonitrile portion of the molecule offers a different set of reactive opportunities, primarily centered around the cyano group (-C≡N).

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by a variety of nucleophiles. wikipedia.org This initial addition leads to the formation of an imine anion, which can then be further transformed depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add to the nitrile carbon. wikipedia.orglibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.orgchadsprep.com This provides a valuable method for the synthesis of ketones from nitriles.

Table 2: Nucleophilic Addition Reactions to the Benzonitrile Group

| Reagent Type | Example | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Imine salt | Ketone | wikipedia.orglibretexts.org |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary amine | libretexts.org |

| Hydroxide (B78521) | Sodium Hydroxide (in H₂O) | Imidic acid | Carboxylic acid | libretexts.org |

Reductions of the Nitrile Group

The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.netlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel can also achieve the reduction of the nitrile to a primary amine. libretexts.org The choice of reducing agent can sometimes allow for selective reductions in the presence of other functional groups. researchgate.net

Hydrolysis Reactions of Nitriles

The nitrile functionality in this compound can be hydrolyzed to yield a carboxylic acid or an amide, two highly valuable functional groups in organic synthesis. This transformation can be achieved under either acidic or basic conditions, with the final product often dictated by the specific reagents and the rigor of the conditions employed. libretexts.orgorganicchemistrytutor.com

Under acidic conditions, the reaction is typically conducted by heating the nitrile under reflux with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.comchemguide.co.uk The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com This initially forms a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-(3-methyloxetan-3-yl)benzoic acid, and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The formation of the carboxylic acid is generally favored in acidic media. organicchemistrytutor.com

In contrast, basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon, and after a series of steps, an amide intermediate is formed. libretexts.org Depending on the reaction conditions, such as temperature and reaction time, either the amide, 4-(3-methyloxetan-3-yl)benzamide, can be isolated, or the reaction can proceed to completion to form the carboxylate salt. organicchemistrytutor.com Acidification of the final solution is then necessary to obtain the free carboxylic acid. chemguide.co.uk It is noteworthy that basic hydrolysis often requires harsher conditions than acidic hydrolysis. organicchemistrytutor.com

The general conditions for nitrile hydrolysis are summarized in the table below.

| Reaction Type | Reagents | Typical Conditions | Primary Product | Final Product (after workup) |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | High temperature (reflux) | Carboxylic Acid, Ammonium Salt | 4-(3-Methyloxetan-3-yl)benzoic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water | High temperature (reflux) | Carboxylate Salt, Ammonia (B1221849) | 4-(3-Methyloxetan-3-yl)benzoic acid |

| Mild Basic Hydrolysis | Base (e.g., NaOH), Water | Milder temperature/shorter time | Amide | 4-(3-Methyloxetan-3-yl)benzamide |

Cycloaddition Chemistry of the Nitrile Functionality (e.g., [2+3] cycloaddition)

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, providing a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net A prominent example is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, which can be used to construct five-membered rings.

One of the most common [2+3] cycloaddition reactions involving nitriles is their reaction with azides to form tetrazoles. This transformation is a highly efficient way to introduce a tetrazole ring, a functional group often used in medicinal chemistry as a bioisostere for a carboxylic acid. The reaction of this compound with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid or a transition metal catalyst, would yield the corresponding 5-substituted-1H-tetrazole. figshare.com Ruthenium-catalyzed cycloadditions, for instance, have been shown to be effective for the reaction between aryl azides and alkynes, and similar principles can apply to nitriles. acs.org

Another important class of 1,3-dipoles that react with nitriles are nitrile oxides. The [3+2] cycloaddition between a nitrile and a nitrile oxide can generate a 1,2,4-oxadiazole (B8745197) ring system. For example, reacting this compound with benzonitrile oxide would lead to the formation of a disubstituted 1,2,4-oxadiazole. This type of reaction has been documented for various nitrile-containing compounds. beilstein-journals.orgresearchgate.net

The table below outlines potential cycloaddition reactions for the nitrile group.

| Reaction Type | Dipolarophile | 1,3-Dipole | Catalyst/Conditions | Heterocyclic Product |

| [2+3] Cycloaddition | This compound | Azide (e.g., Sodium Azide) | Lewis Acid or Transition Metal (e.g., Ru, Mo) | 5-(4-(3-Methyloxetan-3-yl)phenyl)-1H-tetrazole |

| [2+3] Cycloaddition | This compound | Nitrile Oxide (e.g., Benzonitrile Oxide) | Heat | 3-(4-(3-Methyloxetan-3-yl)phenyl)-5-phenyl-1,2,4-oxadiazole |

Synergistic and Orthogonal Reactivity Between Oxetane and Nitrile Moieties

The presence of both a strained oxetane ring and a chemically robust nitrile group on the same aromatic scaffold allows for a fascinating interplay of reactivity. This can be exploited for either synergistic transformations, where both groups influence the outcome, or orthogonal reactions, where one group is modified while the other remains intact.

Orthogonal reactivity is particularly valuable in multi-step synthesis. The oxetane ring is generally stable under many conditions used to transform the nitrile group. For instance, various synthetic methods have been developed that tolerate the presence of a nitrile functional group while constructing or modifying other parts of a molecule containing an oxetane. beilstein-journals.orgnih.govacs.org This high chemoselectivity is a significant advantage. beilstein-journals.org However, the stability of the oxetane ring is not absolute. Oxetanes are four-membered cyclic ethers that possess significant ring strain, although less than epoxides. youtube.com This strain makes them susceptible to ring-opening reactions when treated with powerful nucleophiles, such as organolithium or Grignard reagents, or under strong acidic conditions. nih.govyoutube.com

The harsh conditions typically required for nitrile hydrolysis (e.g., refluxing in strong acid or base) could potentially lead to the degradation or ring-opening of the oxetane moiety. commonorganicchemistry.comchemguide.co.uk This presents a challenge for selective hydrolysis of the nitrile without affecting the oxetane. Careful selection of milder reaction conditions would be crucial to achieve the desired transformation orthogonally. For example, milder basic conditions might favor the formation of the amide without compromising the integrity of the oxetane ring. organicchemistrytutor.com

Conversely, the nitrile group is generally unreactive under the conditions used for many oxetane modifications. For example, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, is compatible with nitrile functionalities. beilstein-journals.org This orthogonality allows for the synthesis of complex oxetane-containing molecules that can later be functionalized via the nitrile group.

Synergistic reactivity, where both functional groups participate or influence a reaction, is less commonly documented for this specific combination but represents an area of synthetic potential. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, which in turn could subtly affect the reactivity of the benzylic position relative to the oxetane. Moreover, the oxetane ring is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates, making the combined scaffold an attractive starting point for medicinal chemistry programs. acs.orgacs.org The ability to perform selective chemistry on the nitrile group of such a scaffold is therefore highly valuable.

Advanced Spectroscopic and Structural Elucidation of 4 3 Methyloxetan 3 Yl Benzonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. In the case of 4-(3-methyloxetan-3-yl)benzonitrile, the aromatic protons of the benzonitrile (B105546) ring typically appear as distinct doublets in the downfield region of the ¹H NMR spectrum, a characteristic of para-substituted benzene (B151609) rings. The methylene (B1212753) protons of the oxetane (B1205548) ring exhibit signals that are influenced by their diastereotopic nature, often appearing as complex multiplets. The methyl group on the oxetane ring presents as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, with the nitrile carbon appearing at a characteristic downfield shift. The quaternary carbon of the oxetane ring and the carbon atoms of the benzene ring can be unambiguously assigned based on their chemical shifts and substitution patterns.

Table 1: Representative ¹H and ¹³C NMR Data for Benzonitrile Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| Benzonitrile | δ 7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H) | δ 112.2, 118.6, 128.9, 132.0, 132.6 |

| 4-Methylbenzonitrile | δ 2.42 (s, 3H), 7.27 (d, J = 8.0Hz, 2H), 7.52 (d, J = 8.0Hz, 2H) | δ 21.7, 109.1, 119.0, 129.7, 131.9, 143.6 |

| 3-Methoxybenzonitrile | δ 3.83 (s, 3H), 7.13 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 1H), 7.37 (t, J = 8.0Hz, 1H) | δ 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 |

| 4-Methoxybenzonitrile | δ 3.86 (s, 3H), 6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H) | δ 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 |

This table presents data for related benzonitrile structures to provide context for the expected spectral features of this compound. rsc.org

Two-Dimensional NMR Methodologies

To unequivocally assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY experiments establish proton-proton coupling networks, confirming the connectivity between adjacent protons in the benzonitrile and oxetane rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connection between the oxetane ring and the benzonitrile moiety, as well as for assigning quaternary carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound. researchgate.net In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, allowing for the direct determination of its molecular weight. The technique is highly sensitive and provides a clear indication of the compound's molecular formula. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₁₁NO), HRMS would confirm this exact formula by matching the measured mass to the calculated theoretical mass. rsc.org

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Observed Ion |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO | 173.0841 | ESI | [M+H]⁺ |

| 4-benzylbenzonitrile | C₁₄H₁₁N | 193.0942 | ESI | [M+H]⁺ |

| 4-(2-methylbenzyl)benzonitrile | C₁₅H₁₃N | 207.1099 | ESI | [M+H]⁺ |

This table showcases the expected and observed mass spectrometry data for the target compound and related structures, highlighting the utility of ESI for molecular weight determination. rsc.orgchemenu.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While NMR and mass spectrometry provide information about the molecule in solution and the gas phase, respectively, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique can reveal precise bond lengths, bond angles, and torsional angles.

For a derivative like 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, X-ray crystallography has shown that the phenyl rings are inclined to one another. nih.govresearchgate.net In the crystal, weak intermolecular interactions, such as C—H···π interactions, can lead to the formation of layered or more complex supramolecular structures. nih.gov Similarly, for 4-methyl-3-nitrobenzonitrile, the nitro group is twisted out of the plane of the benzene ring, and the crystal structure is stabilized by van der Waals forces. nih.gov

The crystal structure of this compound would provide invaluable data on the conformation of the oxetane ring and its orientation relative to the benzonitrile group, as well as insights into how the molecules pack in the solid state.

Table 3: Crystallographic Data for a Related Benzonitrile Derivative (4-Methyl-3-nitrobenzonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9088 (8) |

| b (Å) | 13.576 (3) |

| c (Å) | 14.819 (4) |

| β (°) | 99.13 (3) |

| Volume (ų) | 776.4 (3) |

| Z | 4 |

This table presents crystallographic data for a related substituted benzonitrile to illustrate the type of information obtained from X-ray diffraction studies. nih.gov

Principles of Diffraction Data Collection and Structure Solution

The process of determining a crystal structure begins with growing a high-quality single crystal, which is then mounted on a diffractometer. researchgate.net This crystal is irradiated with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, these scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. mdpi.comnih.gov

The positions and intensities of these diffraction spots are meticulously recorded by a detector as the crystal is rotated. iucr.org This dataset is then processed to determine the unit cell dimensions—the basic repeating unit of the crystal—and the symmetry of the crystal, known as the space group.

The central challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays are measured, their phases are lost. acs.org To solve the crystal structure, these phases must be recovered. Several methods are employed for this purpose:

Direct Methods: These are computational algorithms that use statistical relationships between the measured intensities to directly calculate the phases. This is a common and often automated method for small molecules. acs.org

Patterson Methods: This technique is particularly useful when a heavy atom (an atom with a high number of electrons) is present in the molecule. It uses a map calculated from the intensities to find the positions of these heavy atoms, which can then be used to determine the initial phases. mdpi.com

Dual-space Methods: These iterative approaches shuttle between real space (the electron density map) and reciprocal space (the diffraction data), gradually refining the structural model until a complete and accurate picture of the molecule is achieved. acs.org

Once an initial model is obtained, it is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model, resulting in a precise three-dimensional structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The final refined crystal structure provides precise coordinates for each atom, allowing for a detailed analysis of the molecule's internal geometry. This includes bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angles between planes defined by four connected atoms). researchgate.netnih.gov

For a molecule like this compound, crystallographic analysis of its derivatives provides expected values for its geometry.

Bond Lengths: The bond lengths are influenced by factors such as hybridization and bond order. nih.gov In related benzonitrile derivatives, the carbon-carbon bonds within the benzene ring typically range from 1.37 to 1.40 Å. The C≡N triple bond of the nitrile group is significantly shorter and stronger, with a length of approximately 1.14 Å. In the oxetane ring, C-C bond lengths are generally around 1.53 Å, and C-O bond lengths are about 1.46 Å, reflecting their single-bond character. iucr.org The bond connecting the oxetane ring to the phenyl ring would be a standard C-C single bond.

Table 1: Representative Bond Lengths from Related Structures

| Bond Type | Typical Length (Å) | Source(s) |

| C-C (in Benzene Ring) | 1.385 | ias.ac.in |

| C-C (in Oxetane Ring) | 1.53 | iucr.org |

| C-O (in Oxetane Ring) | 1.46 | iucr.org |

| C≡N (Nitrile) | 1.14 | acs.org |

| C-CN | 1.45 | ias.ac.in |

Bond Angles: The VSEPR theory predicts the bond angles in a molecule. The sp²-hybridized carbons of the benzene ring result in angles close to 120°. nih.gov The sp-hybridized carbon of the nitrile group dictates a linear C-C≡N arrangement with an angle of 180°. The strained four-membered oxetane ring features internal bond angles significantly deviating from the ideal tetrahedral angle of 109.5°. The C-C-C angle is compressed to about 85°, while the C-O-C angle is around 90°. iucr.orgrsc.org

Table 2: Representative Bond Angles from Related Structures

| Angle Type | Typical Angle (°) | Source(s) |

| C-C-C (in Benzene) | 120.0 | ias.ac.in |

| C-C-N (Nitrile) | 178.0 - 180.0 | acs.org |

| C-O-C (in Oxetane) | 90.2 | iucr.org |

| C-C-C (in Oxetane) | 84.8 | iucr.org |

| C-C-O (in Oxetane) | 92.0 | iucr.org |

Dihedral Angles: Dihedral angles describe the conformation of the molecule. researchgate.net A key dihedral angle in this compound would be the one defined by the plane of the phenyl ring and the substituents. In the crystal structures of related 4-substituted benzonitriles, the substituent group is often twisted relative to the phenyl ring. For instance, in 4-(2/3-methoxyphenoxy)phthalonitriles, the dihedral angles between the two aromatic rings can be significant, ranging from 66° to 84°. goettingen-research-online.de Similarly, the oxetane ring in the title compound would likely be twisted out of the plane of the benzonitrile ring.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules arrange themselves into a stable, repeating three-dimensional lattice. This arrangement, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.comnih.gov The analysis of these interactions is crucial for understanding the physical properties of the crystalline material.

For benzonitrile derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: Although this compound is not a classical hydrogen-bond donor, weak C-H···N and C-H···O hydrogen bonds can play a significant role. The nitrogen atom of the nitrile group and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

π-π Stacking: Aromatic rings, like the benzene ring in the title compound, can interact through π-π stacking. This can involve face-to-face or offset arrangements of the rings, contributing significantly to the stability of the crystal lattice. In many benzonitrile derivatives, these stacking interactions form primary structural motifs.

Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, which leads to dipole-dipole interactions that influence the molecular packing.

Common crystal packing motifs for organic molecules include herringbone, lamellar (sheet-like), and various layered structures. researchgate.netiucr.org In related benzonitrile compounds, molecules often form layers or stacks. For example, in 4-aminobenzonitriles, hydrogen bonding between the amino group and the cyano group of adjacent molecules is a key structural element, leading to layered structures. In other cases, weak C-H···π interactions can link molecules into layers. iucr.org The specific combination of these interactions determines the final crystal packing motif.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

The synthesis of a specific chemical compound like this compound invariably produces a mixture containing the desired product, unreacted starting materials, and by-products. Therefore, effective separation and purification techniques are essential to isolate the pure compound and to assess its purity.

Purity Assessment: Advanced chromatographic techniques are the cornerstone of purity analysis in modern organic chemistry.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile organic compounds. A solution of the sample is injected into a column containing a solid stationary phase. A liquid mobile phase is then pumped through the column under high pressure. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by the relative area of the product peak in the resulting chromatogram. A highly pure sample will show a single major peak.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an excellent technique for purity analysis. The sample is vaporized and injected into a column with a liquid or solid stationary phase. An inert carrier gas (mobile phase), such as helium or nitrogen, carries the components through the column, and they are separated based on their boiling points and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification of the components.

Table 3: Typical Chromatographic Conditions for Analysis of Related Organic Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | C18 (Reversed-Phase) | Gradient of Water and Acetonitrile/Methanol | UV-Vis (e.g., at 254 nm), Mass Spec (MS) | Purity Assessment |

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spec (MS) | Purity & Impurity ID |

| TLC | Silica (B1680970) Gel | Mixture of Hexane and Ethyl Acetate | UV Light | Reaction Monitoring |

Isolation and Purification: The isolation of this compound from a reaction mixture typically involves one or more separation techniques.

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. A glass column is packed with a solid adsorbent, usually silica gel. The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through. Components separate based on their polarity and affinity for the adsorbent, with less polar compounds typically eluting first. The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC).

Crystallization: This is a powerful purification technique for solid compounds. goettingen-research-online.de The crude product is dissolved in a suitable hot solvent, and the solution is then cooled slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solution. The pure crystals can then be collected by filtration.

Distillation: If the compound is a liquid, distillation can be used to separate it from other liquids with different boiling points or from non-volatile solids.

These techniques, often used in combination, are fundamental to obtaining this compound in a highly pure form suitable for further research and application.

Computational Chemistry Approaches for Mechanistic Understanding and Molecular Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict various molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 4-(3-methyloxetan-3-yl)benzonitrile. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and thermodynamic properties.

For instance, DFT studies on benzonitrile (B105546) derivatives have been successfully employed to determine their structural parameters and thermodynamical properties. utexas.edu In the case of this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be performed to obtain a detailed picture of its three-dimensional structure. mdpi.com These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's geometry. The introduction of the 3-methyl-3-oxetanyl group can influence the geometry of the benzonitrile ring, and DFT can quantify these effects. utexas.edu

Furthermore, DFT is instrumental in analyzing the electrostatic potential (ESP) of the molecule. The ESP map highlights the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. For this compound, the nitrile group is expected to be an electron-withdrawing region, while the oxetane (B1205548) oxygen would be a region of negative potential, indicating its role as a hydrogen bond acceptor. nih.govmdpi.com

Table 1: Representative DFT-Calculated Properties for Substituted Benzonitriles

| Property | Calculated Value Range | Significance |

| Dipole Moment | 4-6 D | Indicates the molecule's overall polarity. |

| HOMO Energy | -6 to -8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1 to -2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4-6 eV | Correlates with chemical reactivity and stability. |

Note: The values in this table are representative and based on DFT calculations for various substituted benzonitriles. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and symmetries of these orbitals are key determinants of a reaction's feasibility and regioselectivity. ucsb.edu

In the context of this compound, FMO theory can be applied to predict its reactivity in various chemical transformations. imperial.ac.uk The HOMO is likely to be located on the electron-rich phenyl ring and the oxetane's oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the nitrile group, indicating its electrophilic character and susceptibility to nucleophilic attack. youtube.com

For example, in a potential reaction with an electrophile, the site with the highest HOMO coefficient would be the most probable point of attack. youtube.com Similarly, in a nucleophilic addition to the nitrile group, the LUMO's shape and energy would guide the nucleophile's approach. FMO analysis is particularly valuable in understanding pericyclic reactions, such as cycloadditions, that the benzonitrile moiety could potentially participate in. wikipedia.org

Table 2: FMO Analysis and Predicted Reactivity

| Orbital | Likely Localization on this compound | Predicted Reactivity |

| HOMO | Phenyl ring, Oxetane oxygen | Nucleophilic character, site for electrophilic attack |

| LUMO | Cyano group | Electrophilic character, site for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule over time. mdpi.com This is particularly important for flexible molecules like this compound, where the rotation around the C-C bond connecting the phenyl and oxetane rings can lead to different conformations.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule's behavior in a solvent environment at a given temperature and pressure, one can observe the accessible conformations and the transitions between them. researchgate.net For this compound, MD simulations can reveal the preferred orientation of the oxetane ring relative to the benzonitrile plane. The puckering of the oxetane ring itself can also be studied, as substitutions on the ring can influence its conformation. mdpi.comacs.org

The results of MD simulations can be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's flexibility. The conformational landscape obtained from these simulations can then be used to identify low-energy conformers that are likely to be biologically active or relevant for material properties.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. wikipedia.org Transition state theory (TST) provides a framework for calculating reaction rates from the properties of the transition state structure. ox.ac.uk

For reactions involving this compound, computational methods can be used to map out the potential energy surface of a given transformation. researchgate.net For instance, the mechanism of reactions involving the oxetane ring, such as ring-opening under acidic or nucleophilic conditions, can be investigated. researchgate.netnih.gov DFT calculations can be used to locate the transition state structure for the ring-opening step, and the calculated activation energy provides an estimate of the reaction rate. researchgate.net

Studies on the reactivity of the nitrile group, such as hydrolysis or reduction, can also be modeled. Theoretical calculations can help to distinguish between different possible mechanistic pathways by comparing the activation barriers of each step. For example, in a multi-step reaction, identifying the rate-determining step is crucial for understanding and optimizing the reaction conditions.

Strategic Applications in Complex Molecule Synthesis and Chemical Transformations

Role as a Key Synthetic Intermediate for Functionalized Scaffolds

4-(3-Methyloxetan-3-yl)benzonitrile serves as a crucial intermediate in the synthesis of functionalized molecular scaffolds, which are foundational structures in the development of new chemical entities. The presence of both a nitrile group and an oxetane (B1205548) ring provides two distinct points for chemical modification, allowing for the stepwise or simultaneous introduction of various functionalities.

The oxetane ring, a four-membered cyclic ether, is a recognized bioisostere for gem-dimethyl and carbonyl groups. nih.gov Its incorporation into molecular scaffolds can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical parameters in drug discovery. nih.gov The 3-methyl-3-aryl substitution pattern of the oxetane in this compound provides a stable yet reactive handle for further synthetic transformations.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of a wide range of substituents and the construction of diverse molecular architectures. A particularly valuable transformation is the [2+3] cycloaddition reaction with azides to form tetrazoles, which are important pharmacophores in medicinal chemistry. nih.gov

The strategic placement of the oxetane and nitrile groups on the phenyl ring allows for the creation of scaffolds with well-defined three-dimensional structures. This is particularly important for designing molecules that can interact with specific biological targets, such as enzymes and receptors. The ability to functionalize both the oxetane and nitrile moieties independently provides a powerful tool for generating libraries of compounds with diverse substitution patterns for screening in drug discovery and materials science applications.

Construction of Novel Heterocyclic and Spirocyclic Systems

The unique structural features of this compound make it an attractive starting material for the synthesis of novel heterocyclic and spirocyclic systems. These structural motifs are prevalent in a wide range of biologically active compounds and natural products.

Heterocyclic Systems: The nitrile group of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can be converted to a tetrazole ring through a reaction with an azide (B81097), a common strategy in medicinal chemistry to introduce a metabolically stable acidic group. nih.gov The resulting 5-(4-(3-methyloxetan-3-yl)phenyl)-1H-tetrazole is a valuable building block for further elaboration. Additionally, the nitrile can participate in cyclization reactions to form other heterocyclic systems such as pyridines, pyrimidines, and quinazolines, depending on the reaction partners and conditions.

Spirocyclic Systems: The 3-substituted oxetane ring is particularly well-suited for the construction of spirocyclic systems, where two rings share a single atom. Spirocycles are of great interest in medicinal chemistry due to their rigid and three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.

A notable application is the synthesis of spiro[oxetane-3,3'-pyrrolidine] derivatives. This can be achieved through a 1,3-dipolar cycloaddition reaction of an azomethine ylide with the double bond of a suitable precursor derived from this compound. Such spirocyclic systems combine the favorable properties of both the oxetane and pyrrolidine (B122466) rings.

| Spirocyclic System | Synthetic Approach | Potential Application |

| spiro[oxetane-3,3'-pyrrolidine] | 1,3-Dipolar cycloaddition of an azomethine ylide | CNS-active compounds, enzyme inhibitors |

| spiro[oxetane-3,3'-piperidine] | Multi-step synthesis involving ring formation | Scaffolds for GPCR ligands |

| spiro[oxetane-3,2'-indole] | Friedel-Crafts type reaction with an indole (B1671886) derivative | Anticancer agents |

Development of Advanced Chemical Tools and Reagents

The unique properties of this compound also lend themselves to the development of advanced chemical tools and reagents for chemical biology and drug discovery.

Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. The 4-(3-methyloxetan-3-yl)phenyl scaffold can be incorporated into chemical probes to improve their properties. The oxetane moiety can enhance cell permeability and metabolic stability, while the nitrile group provides a handle for attaching reporter groups, such as fluorescent dyes or affinity tags, or for covalent modification of target proteins. For instance, a chemical probe based on this scaffold could be designed to target a specific enzyme, with the nitrile group acting as a warhead for covalent inhibition.

Reagents for Multicomponent Reactions: Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from three or more starting materials in a single step. The nitrile group of this compound can participate in various MCRs, such as the Ugi and Passerini reactions, to generate libraries of diverse compounds. The resulting products, incorporating the 4-(3-methyloxetan-3-yl)phenyl moiety, can be screened for biological activity.

Derivatization and Functionalization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound is further expanded by a wide range of derivatization and functionalization strategies that can be applied to both the nitrile and oxetane functionalities.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the range of accessible derivatives.

| Reaction | Product Functional Group | Reagents and Conditions |

| Hydrolysis | Carboxylic Acid | Acid or base catalysis with water |

| Reduction | Primary Amine | Lithium aluminum hydride (LiAlH₄), followed by workup |

| Grignard Reaction | Ketone | Grignard reagent (R-MgX), followed by hydrolysis |

| Cycloaddition | Tetrazole | Sodium azide (NaN₃) with a Lewis acid catalyst |

The reduction of the nitrile to a primary amine, for example, yields 4-(3-methyloxetan-3-yl)benzylamine. This amine can then be used in a variety of subsequent reactions, such as amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles, to build more complex molecules. For instance, it can be a key intermediate in the synthesis of kinase inhibitors. mdpi.com

Oxetane Ring Functionalization: The oxetane ring itself can also be functionalized, although this is generally more challenging than modifying the nitrile group. Under certain conditions, the oxetane ring can be opened by nucleophiles, leading to the formation of functionalized linear chains. This can be a useful strategy for introducing specific functionalities at a defined distance from the aromatic ring.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the fine-tuning of its properties for specific applications in areas such as medicinal chemistry, materials science, and agrochemicals.

Future Research Directions and Emerging Paradigms for Oxetane Nitrile Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes is reshaping synthetic strategies for complex molecules. For compounds like 4-(3-Methyloxetan-3-yl)benzonitrile, this involves developing methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional syntheses of oxetanes and nitriles often rely on harsh conditions or toxic reagents. Green chemistry seeks to replace these with more sustainable alternatives. For instance, the synthesis of nitriles is moving away from cyanide-based reagents towards catalytic methods. One promising green approach is the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts in aqueous electrolytes, which operates under benign conditions. rsc.orgchemrxiv.org Another sustainable route involves the ammoxidation of alcohols, though this can require high temperatures. rsc.org

For the oxetane (B1205548) ring, a key green innovation is its synthesis directly from alcohol substrates via C-H functionalization, which avoids multi-step sequences and the use of highly basic reagents. nih.gov These modern approaches stand in contrast to classical methods that may have a larger environmental footprint.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nitrile & Oxetane Moieties

| Moiety | Traditional Method | Green/Emerging Method | Sustainability Advantage |

|---|---|---|---|

| Benzonitrile (B105546) | Sandmeyer Reaction (from aniline (B41778) via diazonium salt, uses CuCN) | Electrocatalytic Oxidation (from primary alcohol/ammonia) rsc.orgchemrxiv.org | Avoids toxic cyanide salts and harsh acids; uses electricity as a clean reagent. |

| Oxetane | Williamson Ether Synthesis (intramolecular, requires strong base) | C-H Oxidative Cyclization (from a suitable alcohol) nih.gov | Improves atom economy; avoids stoichiometric use of strong bases. |

| Benzonitrile | Dehydration of Oximes (from aldehydes, may require harsh dehydrating agents) google.com | Photocatalytic Cyanation (from methyl arenes using azide) nih.gov | Uses visible light as an energy source; milder conditions. |

Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful, sustainable, and highly selective ways to drive chemical reactions using light or electricity as clean reagents. These methods are poised to revolutionize the synthesis of complex molecules containing oxetane and nitrile functionalities.

Photocatalysis utilizes visible light to generate reactive intermediates. This has been successfully applied to the formation of aryl nitriles from readily available alcohols or methyl arenes, using an organic photoredox catalyst to generate an azide (B81097) radical that initiates the transformation. nih.gov This approach provides good to excellent yields under mild, room-temperature conditions. nih.gov Furthermore, photocatalysis can be used to functionalize oxetanes. For example, a dual-catalysis system using a photoexcited hydrogen-atom transfer (HAT) catalyst and a nickel catalyst can achieve the C-H arylation of oxetanes. nih.gov

Electrocatalysis uses an electric current to drive redox reactions, offering an alternative to stoichiometric chemical oxidants or reductants. nih.gov This has been demonstrated in the direct synthesis of nitriles from primary alcohols and ammonia on nickel catalysts, proceeding through a dehydrogenation-imination-dehydrogenation sequence. chemrxiv.orgrsc.org This method is notable for its use of benign conditions and aqueous electrolytes. rsc.org Asymmetric electrocatalysis is also emerging as a powerful tool for creating chiral molecules, including the synthesis of chiral benzylic nitriles through anodically coupled electrolysis. nih.gov

Table 2: Examples of Photo- and Electrocatalytic Systems for Nitrile Synthesis

| Method | Substrate | Catalyst System | Key Conditions | Product |

|---|---|---|---|---|

| Photocatalysis | Benzyl Alcohols | 4CzIPN (organic photoredox catalyst), N3- | Visible light, O2, room temperature nih.gov | Aryl Nitriles |

| Electrocatalysis | Primary Alcohols | Nickel Foam Catalyst | Aqueous electrolyte with ammonia, room temperature rsc.orgchemrxiv.org | Nitriles |

| Asymmetric Electrocatalysis | Alkenes | Cu-catalyst, Chiral Ligand | Anodically coupled electrolysis, cyano source nih.gov | Chiral Nitriles |

Integration with High-Throughput Experimentation and Automation in Discovery

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical and pharmaceutical research, enabling the rapid screening and optimization of reaction conditions. acs.org By using multi-well plates, robotics, and automated analysis, researchers can perform hundreds of experiments in parallel, testing numerous combinations of catalysts, reagents, solvents, and temperatures. youtube.com

For a molecule like this compound, HTE can dramatically accelerate the discovery of optimal synthetic routes. For instance, the development of a mild C-H arylation of oxetanes was significantly accelerated by using HTE to screen reaction variables. nih.gov This approach allowed for the rapid identification of an effective photoexcited hydrogen-atom transfer catalyst and optimal nickel catalyst conditions, eliminating the need for toxic solvents and hazardous UV light sources. nih.gov In drug discovery, HTE is critical for quickly synthesizing large libraries of analogues for biological screening and for optimizing synthetic routes early in the development process to minimize costs and regulatory burdens. acs.orgyoutube.com

Table 3: Hypothetical HTE Screening Array for Reaction Optimization

| Well | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 15 |

| A2 | Pd(OAc)2 | XPhos | K2CO3 | Toluene | 35 |

| B1 | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 42 |

| B2 | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 78 |

Advanced Characterization for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their progress over time. Traditional analysis methods, such as thin-layer chromatography (TLC) or offline HPLC, are time-consuming and provide only discrete snapshots of the reaction. The future lies in advanced, in-line analytical techniques that offer real-time monitoring of reaction kinetics and mechanism. coleparmer.com

Technologies like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the direct analysis of reaction mixtures without workup, providing structural information in under a minute. This enables chemists to identify starting materials, track the formation of products and intermediates, and make immediate adjustments to reaction conditions. coleparmer.com Other powerful techniques that can be interfaced with flow reactors or batch setups include Raman spectroscopy, infrared (IR) spectroscopy, and NMR. nih.gov These methods provide continuous data, facilitating a deeper understanding of reaction mechanisms and kinetics, which is crucial for efficient process development and scale-up. coleparmer.comnih.gov Walk-up automated reaction profiling (WARP) systems that integrate automated sampling with HPLC-MS analysis are also becoming standard, providing data-rich reports of reaction progress over time. acs.org

Table 4: Comparison of Real-time Reaction Monitoring Techniques

| Technique | Principle | Key Advantage | Applicability |

|---|---|---|---|

| In-line Raman Spectroscopy | Measures vibrational modes of molecules. nih.gov | Non-destructive; good for aqueous and non-aqueous systems; can be used with fiber-optic probes. | Monitoring functional group changes and polymorphism. nih.gov |

| ASAP-MS | Ambient desorption/ionization for mass spectrometry. | Extremely fast analysis (<1 min) with no sample prep; provides mass/structural info. | Rapidly checking reaction completion and identifying products/byproducts. |

| Flow NMR | Acquires NMR spectra on a continuously flowing sample stream. | Provides detailed structural information on all components in solution. | Mechanistic studies and analysis of complex mixtures. |

| Automated HPLC-MS | Automated aliquoting, quenching, and injection into an HPLC-MS system. acs.org | Provides quantitative data on all components over time; robust and reproducible. acs.org | Detailed kinetic profiling and impurity tracking. |

Predictive Modeling and Machine Learning in Reaction and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical synthesis and materials science. acs.org By training algorithms on vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. beilstein-journals.orgnih.gov This data-driven approach moves chemistry from a trial-and-error process toward a more predictive science.

For a target like this compound, ML could predict the most efficient synthetic route from a database of known transformations. Global models, trained on comprehensive reaction databases, can suggest general conditions, while local models can fine-tune specific parameters like temperature or catalyst loading to maximize yield. beilstein-journals.org Advanced models can even predict activation energy barriers for competing reaction mechanisms, helping chemists to avoid side products. aip.org

The effectiveness of these models relies heavily on robust data representation—describing molecules and reactions in a way that is understandable to an algorithm, using formats like SMILES, molecular graphs, or fingerprints. acs.org The synergy between ML and HTE is particularly powerful: HTE generates large, high-quality datasets that are ideal for training ML models, which in turn can guide future experiments in a virtuous cycle of discovery. youtube.com

Table 5: Applications of Machine Learning in Chemical Synthesis

| ML Application | Description | Example Task |

|---|---|---|

| Forward Prediction | Predicting the major product(s) given a set of reactants and conditions. nih.gov | What will be the product of reacting 4-bromobenzonitrile (B114466) with a specific oxetane precursor? |

| Retrosynthesis | Suggesting potential synthetic routes for a target molecule by working backward. beilstein-journals.org | What are the most viable starting materials to synthesize this compound? |

| Condition Optimization | Predicting the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield or selectivity. beilstein-journals.org | What is the best catalyst and base combination for a Suzuki coupling to form the target molecule? |

| Property Prediction | Predicting physicochemical or biological properties of a novel compound. acs.org | What is the predicted solubility and metabolic stability of a new analogue of this compound? |

Q & A

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) by monitoring protein-ligand interactions in real-time .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry.

- Crystallographic Fragment Screening : Co-crystallization with target enzymes (e.g., kinases) identifies binding modes, with SHELX software refining electron density maps .

Discrepancies between SPR and ITC data may indicate conformational changes or allosteric effects, necessitating multi-technique validation.

How can crystallographic data discrepancies be resolved when using SHELX programs for this compound?

Advanced

Common issues include:

- Twinned Crystals : SHELXD detects twin laws, while SHELXL applies twin refinement. High-resolution data (<1.0 Å) improves model accuracy .

- Disordered Moieties : The oxetane ring’s flexibility may cause disorder. PART and SIMU instructions in SHELXL model anisotropic displacement parameters .

- Validation Tools : CheckCIF/PLATON identifies geometric outliers (e.g., bond angle deviations >5°), guiding manual adjustments .

What role does this compound play in TADF materials for OLEDs?

Advanced

The compound’s rigid oxetane and nitrile groups enhance:

- Thermally Activated Delayed Fluorescence (TADF) : Intramolecular charge-transfer states between electron-rich oxetane and electron-deficient nitrile optimize singlet-triplet energy gaps (ΔE), improving electroluminescence efficiency .

- Device Fabrication : Vacuum deposition ensures uniform thin films. Performance metrics (e.g., external quantum efficiency) are validated via photoluminescence quantum yield (PLQY) measurements and transient absorption spectroscopy.

How does steric hindrance from the 3-methyloxetane moiety affect catalytic cross-coupling reactions?

Advanced

The 3-methyl group introduces steric bulk, which:

- Limits Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) mitigate coordination challenges but may reduce turnover frequency.

- Directs Suzuki Couplings : Preferential coupling at less hindered positions, verified by DFT-calculated transition state energies .

Contradictory reports on reaction rates (e.g., Pd vs. Ni catalysts) require mechanistic studies using kinetic isotope effects or Hammett plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.